Binding Selectivity Profile: ICI 215,001 vs. CL 316243 – Modest vs. Extreme β3 Selectivity
Whole-cell binding studies in CHO cells stably expressing human β1, β2, and β3 adrenoceptors reveal that ICI 215,001 binds with Kd values of 427 nM (β1), 1,380 nM (β2), and 234 nM (β3), yielding β3/β1 and β3/β2 selectivity ratios of only ~1.8-fold and ~5.9-fold, respectively [1]. In contrast, CL 316243 binds to β1 with a Kd of 7,760 nM, yielding a β3/β1 selectivity ratio exceeding 1,800-fold (β3 EC50 3 nM vs. β1 Kd 7,760 nM) [2][3]. This nearly 1,000-fold difference in selectivity breadth is a critical differentiator for experimental design.
| Evidence Dimension | β-adrenoceptor subtype binding selectivity (β3 vs. β1) |
|---|---|
| Target Compound Data | β1 Kd = 427 nM; β3 Kd = 234 nM; β3/β1 ratio ≈ 1.8-fold |
| Comparator Or Baseline | CL 316243: β1 Kd = 7,760 nM; β3 EC50 = 3 nM; β3/β1 ratio > 1,800-fold (approximate) |
| Quantified Difference | ICI 215,001 is ~3 orders of magnitude less β3-selective than CL 316243 (1.8-fold vs. >1,800-fold selectivity) |
| Conditions | CHO cell membranes; [125I]-iodocyanopindolol radioligand displacement; pH 7.4, 2°C (ICI 215,001) vs. human recombinant receptors (CL 316243) |
Why This Matters
ICI 215,001's broad receptor engagement profile makes it unsuitable as a 'clean' β3 probe but valuable for studies where concurrent β1/β2 blockade is desired, whereas CL 316243 is the superior choice when target exclusivity is paramount.
- [1] BindingDB Entry BDBM25754. ICI 215001 binding data: Kd β1 = 427 nM, β2 = 1,380 nM, β3 = 234 nM. University of Nottingham. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM25763. CL 316243 binding data: Kd β1 = 7,760 nM. Accessed via BindingDB.org. View Source
- [3] Bloom JD, Dutia MD, Johnson BD, et al. Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243). A potent β-adrenergic agonist virtually specific for β3 receptors. J Med Chem. 1992;35(16):3081-3084. doi:10.1021/jm00094a025 View Source
